Chemical Structure and Properties of 4-Nitrophenol
Chemical Structure and Properties of 4-Nitrophenol
An In-depth Technical Guide on the Core Chemical Structure and Properties of para-Nitrophenyl
This technical guide provides a comprehensive overview of para-nitrophenyl (p-nitrophenyl) compounds, focusing on their chemical structure, properties, synthesis, and significant applications in research and drug development. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and data presented for clarity and practical use.
Para-nitrophenol (4-nitrophenol) is an aromatic organic compound characterized by a benzene ring substituted with a hydroxyl (-OH) group and a nitro (-NO₂) group at the para (1,4) position.[1] This substitution pattern dictates its chemical properties, including its acidity and chromogenic nature.[2] The strong electron-withdrawing effect of the nitro group makes 4-nitrophenol more acidic than phenol itself.[2][3]
The compound exists as a pale yellow crystalline solid and is known to exhibit polymorphism, with two different crystal forms (alpha and beta).[1][4] The beta-form is stable at room temperature.[1][2]
Data Presentation: Physicochemical Properties
The quantitative properties of 4-nitrophenol are summarized in the table below for easy reference.
| Property | Value |
| IUPAC Name | 4-Nitrophenol |
| Synonyms | p-Nitrophenol, 4-Hydroxynitrobenzene |
| Chemical Formula | C₆H₅NO₃ |
| Molecular Weight | 139.11 g/mol [4][5] |
| Appearance | Colorless to pale yellow crystalline solid[1][4][6] |
| Melting Point | 112-114 °C[1][4][5][6] |
| Boiling Point | 279 °C[1][4][6] |
| Solubility in Water | 1.6 g/100 mL (at 25 °C)[6]; slightly soluble in cold water, highly soluble in alkaline solutions[3][6] |
| Solubility in Organic Solvents | Soluble in ethanol, ether, and benzene[3][4][6] |
| Acidity (pKa) | 7.15 (at 25 °C)[1][2] |
| CAS Number | 100-02-7[5][6] |
| Molar Extinction Coefficient (ε) | At 405 nm (alkaline solution): 18,000 - 18,400 M⁻¹cm⁻¹[1][7] |
Synthesis of para-Nitrophenol
A common laboratory method for synthesizing 4-nitrophenol is the nitration of phenol using dilute nitric acid at room temperature.[1][8] This reaction typically yields a mixture of ortho- and para-nitrophenol, which can then be separated.[1][8] An alternative industrial process involves the nitrosation of phenol followed by oxidation with nitric acid, which offers greater selectivity for the para isomer.[9]
Experimental Protocol: Synthesis via Nitration of Phenol
This protocol is a simplified representation of a typical laboratory synthesis.
-
Preparation : Dissolve phenol in a suitable solvent (e.g., water or an organic solvent).[10]
-
Nitrating Mixture : Prepare a nitrating mixture by slowly adding dilute nitric acid to sulfuric acid, keeping the temperature low using an ice bath.[10]
-
Reaction : Add the phenol solution dropwise to the stirred nitrating mixture while maintaining a low temperature (e.g., below 20°C) to control the reaction rate and selectivity.[8][10]
-
Quenching : After the addition is complete, allow the mixture to stir for a specified time (e.g., 1-2 hours) before pouring it into ice-cold water to precipitate the product mixture.[10]
-
Separation : The ortho- and para-isomers can be separated based on their different physical properties. Steam distillation is often used, as o-nitrophenol is volatile with steam while p-nitrophenol is not.[11] Alternatively, fractional crystallization can be employed.
-
Purification : The isolated p-nitrophenol can be further purified by recrystallization from a suitable solvent, such as dilute hydrochloric acid or ethanol.[10]
Applications in Research and Drug Development
The para-nitrophenyl group is integral to various applications due to its unique electronic and spectroscopic properties.
-
pH Indicator : 4-Nitrophenol functions as a pH indicator, appearing colorless below pH 5.4 and turning yellow above pH 7.5.[1] This is due to the deprotonation of the hydroxyl group to form the 4-nitrophenolate ion, which exhibits strong absorbance around 405 nm.[1]
-
Pharmaceutical Synthesis : It serves as a key intermediate in the synthesis of pharmaceuticals.[2] A notable example is the production of paracetamol (acetaminophen), where 4-nitrophenol is first reduced to 4-aminophenol and then acetylated.[1]
-
Chromogenic Substrates : The most widespread application in research is its use in chromogenic enzyme substrates.[12][13] Esters and glycosides of 4-nitrophenol are colorless, but upon enzymatic cleavage, they release the yellow 4-nitrophenolate ion, providing a simple and sensitive colorimetric method to assay enzyme activity.[13][14]
-
p-Nitrophenyl phosphate (pNPP) : A universal substrate for assaying phosphatases (alkaline and acid).[7][15][16]
-
p-Nitrophenyl esters (e.g., p-Nitrophenyl palmitate) : Used to assay lipase and esterase activity.[17]
-
p-Nitrophenyl glycosides (e.g., p-Nitrophenyl-β-D-glucopyranoside) : Used to assay various glycosidase enzymes.[1][18]
-
Enzymatic Hydrolysis of p-Nitrophenyl Phosphate (pNPP)
The hydrolysis of pNPP is a cornerstone reaction for studying a wide range of phosphatases.[12][19] The enzyme catalyzes the cleavage of the phosphate ester bond, releasing inorganic phosphate and 4-nitrophenol.[14][15] In an alkaline buffer, the 4-nitrophenol product is deprotonated to the intensely yellow 4-nitrophenolate ion, the concentration of which is directly proportional to the enzyme's activity.[12][19]
Experimental Protocol: Phosphatase Activity Assay
This protocol details a standard endpoint colorimetric assay for measuring phosphatase activity in a 96-well plate format using pNPP.
Materials and Reagents
-
Assay Buffer : e.g., 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8, or 100 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 9.5.[14]
-
Substrate Stock Solution : p-Nitrophenyl Phosphate (pNPP) solution (e.g., 50 mM in deionized water). Store protected from light at -20°C.[7][14]
-
Enzyme Sample : Purified enzyme or biological sample diluted in assay buffer.
-
Stop Solution : 3 M Sodium Hydroxide (NaOH).
-
Instrumentation : Spectrophotometric multiwell plate reader, 96-well clear flat-bottom plates.
Methodology
-
Prepare Working Substrate Solution : Dilute the pNPP stock solution to the desired final concentration (e.g., 1 mg/mL or ~2.7 mM) in the chosen assay buffer. This solution should be prepared fresh daily and protected from light.[14][20]
-
Set Up Plate : Add 50 µL of diluted enzyme samples to the wells of a 96-well plate. Include blank controls containing 50 µL of assay buffer without the enzyme.[21]
-
Initiate Reaction : Start the enzymatic reaction by adding 50 µL of the pNPP working substrate solution to all wells.[21]
-
Incubation : Incubate the plate for a defined period (e.g., 15-60 minutes) at a constant temperature (e.g., 37°C or room temperature). The incubation should be carried out in the dark to prevent pNPP degradation.[15]
-
Stop Reaction : Terminate the reaction by adding 50 µL of Stop Solution (3 M NaOH) to each well. The stop solution halts the enzyme activity and ensures full development of the yellow color of the p-nitrophenolate ion.[20][21]
-
Measure Absorbance : Read the absorbance of each well at 405 nm using a microplate reader.[7][20]
-
Data Analysis : Subtract the average absorbance of the blank controls from the absorbance of the samples. Calculate the concentration of p-nitrophenol produced using the Beer-Lambert law (A = εcl) and the known molar extinction coefficient of p-nitrophenolate (ε ≈ 18,000 M⁻¹cm⁻¹).[7][21] Enzyme activity can then be expressed in standard units (e.g., µmol of product formed per minute per mg of enzyme).
Conclusion
The para-nitrophenyl moiety is a remarkably versatile chemical entity in scientific research and development. Its straightforward synthesis, well-defined physicochemical properties, and distinct chromogenic nature make it an invaluable tool. For researchers and drug development professionals, p-nitrophenyl-based substrates, particularly pNPP, offer a reliable, sensitive, and cost-effective method for assaying enzyme activity, facilitating kinetic studies, and enabling high-throughput screening of potential therapeutic inhibitors. A thorough understanding of its properties and associated methodologies is crucial for its effective application in the laboratory.
References
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- 5. 100-02-7 CAS | p-NITROPHENOL | Phenols & Derivatives | Article No. 05015 [lobachemie.com]
- 6. chembk.com [chembk.com]
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- 8. paspk.org [paspk.org]
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- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
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- 15. para-Nitrophenylphosphate - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA - PMC [pmc.ncbi.nlm.nih.gov]
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